molecular formula C18H15BrN4O B11134076 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11134076
M. Wt: 383.2 g/mol
InChI Key: NEWZLFAKACEACY-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that features both benzimidazole and indole moieties. These structures are known for their biological activity and are often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The benzimidazole and indole moieties are then coupled through a suitable linker, such as an acetamide group, under appropriate reaction conditions (e.g., using coupling reagents like EDCI or DCC in the presence of a base).

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the bromine atom on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution may yield various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties are known to interact with various biological targets, potentially leading to the modulation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both benzimidazole and indole moieties, along with the bromine atom, makes N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide unique. This combination of structural features may confer unique biological activity and chemical reactivity.

Properties

Molecular Formula

C18H15BrN4O

Molecular Weight

383.2 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(6-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H15BrN4O/c19-13-6-5-12-7-8-23(16(12)9-13)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22)

InChI Key

NEWZLFAKACEACY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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